molecular formula C14H12FN3O5 B2674079 dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1923094-53-4

dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2674079
M. Wt: 321.264
InChI Key: BNDHCCAWSVUGQY-UHFFFAOYSA-N
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Description

Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (DMPO-FP) is a synthetic molecule composed of a dimethyl 1-triazole-4,5-dicarboxylate moiety and a 2-(3-fluorophenyl)-2-oxoethyl group. It is a relatively new compound and has been studied for a variety of applications. It has been used in the synthesis of other molecules, as a catalyst in organic reactions, and as a potential therapeutic agent.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study discusses the development of a neurokinin-1 receptor antagonist that shows high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound discussed includes a triazole unit similar to the compound , highlighting its potential in neuroscience research and therapeutic applications (Harrison et al., 2001).

Molecular Interactions and Synthesis

Research into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including structures analogous to the query compound, has been conducted to understand their self-assembled structures via π-hole tetrel bonding interactions. These findings are crucial for designing molecules with specific interaction capabilities (Ahmed et al., 2020).

Fluorescent Molecular Probes

Triazole compounds, due to their structural versatility, have been utilized in developing fluorescent molecular probes for studying biological events and processes. The synthesis and spectral properties of such compounds indicate their potential as sensitive fluorescent markers (Diwu et al., 1997).

Luminescence and Photophysical Properties

The study of halogen-substituted benzothiazoles, which share structural similarities with the query compound, reveals insights into designing fluorophores with tunable fluorescence properties. This research is pivotal for developing novel fluorescent materials for various applications (Misawa et al., 2019).

Synthesis of Fluorinated Compounds

The synthesis and properties of luminophores derived from fluorinated biphenyls, including processes to synthesize related dimethyl dicarboxylates, indicate the role of such compounds in developing materials with strong luminescence. This area of research is vital for the creation of new materials for lighting and display technologies (Olkhovik et al., 2008).

properties

IUPAC Name

dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDHCCAWSVUGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

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